molecular formula C22H21NOS B3936804 N-(2-methylbenzyl)-4-[(phenylthio)methyl]benzamide

N-(2-methylbenzyl)-4-[(phenylthio)methyl]benzamide

Cat. No. B3936804
M. Wt: 347.5 g/mol
InChI Key: FIBFSVVICOJVRO-UHFFFAOYSA-N
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Description

Aromatic amides like “N-(2-methylbenzyl)-4-[(phenylthio)methyl]benzamide” are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They are derived from carboxylic acids where the hydroxyl group (-OH) is replaced by an amine group (-NH2, -NHR, or -NR2) .


Synthesis Analysis

While specific synthesis methods for “N-(2-methylbenzyl)-4-[(phenylthio)methyl]benzamide” are not available, aromatic amides can generally be synthesized by reacting an acyl chloride with an amine .


Molecular Structure Analysis

The molecular structure of aromatic amides involves a planar amide group (C=O-NH-R) with the C-N and C=O bonds exhibiting partial double bond character due to resonance .


Chemical Reactions Analysis

Aromatic amides can undergo a variety of reactions. For instance, they can be hydrolyzed to produce carboxylic acids and amines. They can also participate in the Friedel-Crafts alkylation reaction .


Physical And Chemical Properties Analysis

Aromatic amides generally have high boiling points due to the presence of polar C=O and N-H bonds that can form hydrogen bonds. Their solubility in water can vary .

Mechanism of Action

The mechanism of action of aromatic amides can vary widely depending on their functional groups and the biological or chemical systems they interact with .

Safety and Hazards

The safety and hazards of a specific aromatic amide would depend on its specific structure and functional groups. Some aromatic amides are used as insect repellents and have been evaluated for toxicity .

Future Directions

The future directions in the study of aromatic amides could involve the development of novel compounds with improved properties for various applications, such as in medicine or materials science .

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c1-17-7-5-6-8-20(17)15-23-22(24)19-13-11-18(12-14-19)16-25-21-9-3-2-4-10-21/h2-14H,15-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBFSVVICOJVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzyl)-4-[(phenylsulfanyl)methyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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